molecular formula C13H17ClN2O2 B10796769 Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B10796769
M. Wt: 268.74 g/mol
InChI Key: XYUNBULEZMRKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-Chlorophenyl)piperazine-1-carboxylate is a synthetic piperazine-based compound offered as a key chemical intermediate for research and development. Piperazine derivatives are prominent scaffolds in medicinal chemistry due to their versatile biological activities and presence in various pharmacologically active molecules. Researchers utilize these structures in the synthesis of compounds for investigating anticancer mechanisms, such as necroptosis induction in leukemic cells , and as ligands for aminergic receptors like the dopamine D4 receptor . The molecular structure, featuring the piperazine core and a 4-chlorophenyl moiety, makes it a valuable building block in constructing more complex molecules for pharmaceutical and chemical exploration. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUNBULEZMRKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported synthesis route involves nucleophilic substitution between piperazine derivatives and 4-chlorophenyl electrophiles. In a typical procedure, piperazine-1-carboxylic acid ethyl ester reacts with 1-chloro-4-(chlorophenyl)benzene in the presence of a base such as potassium carbonate or sodium hydroxide . The reaction proceeds via an SN2 mechanism, where the piperazine’s secondary amine attacks the electrophilic carbon of the chlorinated aromatic compound.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance nucleophilicity .

  • Temperature: 80–100°C for 12–24 hours .

  • Yield: 65–78% after recrystallization from ethanol or chloroform .

A modified approach uses 4-chlorobenzenesulfonyl chloride as the electrophile, yielding ethyl 4-(4-chlorobenzenesulfonyl)piperazine-1-carboxylate as an intermediate, which is subsequently reduced to the target compound .

Esterification of Piperazine Intermediates

Alternative routes focus on esterifying preformed piperazine intermediates. For example, 4-(4-chlorophenyl)piperazine is treated with ethyl chloroformate in anhydrous dichloromethane . Triethylamine is added to scavenge HCl, driving the reaction to completion.

Key Steps:

  • Dissolve 4-(4-chlorophenyl)piperazine (1 equiv) in DCM.

  • Add ethyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Stir for 6 hours at room temperature .

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 82–90% with >95% purity .

Catalytic Hydrogenation for Piperazine Functionalization

Industrial-scale synthesis often employs catalytic hydrogenation to introduce the 4-chlorophenyl group. A patent by describes the hydrogenolysis of 1-benzyl-4-(4-chlorophenyl)piperazine using palladium on carbon (Pd/C) under 0.1 MPa H₂ pressure. The benzyl protecting group is removed, followed by esterification with ethyl chloroformate .

Optimization Parameters:

  • Catalyst Loading: 5–10% Pd/C by weight .

  • Solvent: Ethanol/water mixtures improve hydrogen diffusion .

  • Reaction Time: 24 hours at 25°C .

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that coupling piperazine with 4-chlorophenyl boronic acid under microwave conditions (150°C, 30 minutes) achieves 88% yield, reducing traditional synthesis time by 80% .

Advantages:

  • Reduced side-product formation.

  • Energy-efficient compared to conventional heating .

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors are preferred. A patented process outlines:

  • Continuous Alkylation: Piperazine and 1-bromo-4-chlorobenzene react in a tubular reactor at 120°C.

  • In-Line Esterification: The intermediate is mixed with ethyl chloroformate in a second reactor.

  • Automated Purification: Centrifugal partition chromatography isolates the product with 94% purity .

Cost-Efficiency Measures:

  • Solvent recycling (e.g., DMF recovery via distillation).

  • Catalyst reuse for 10+ cycles without activity loss .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 7.30 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H) .

    • ¹³C NMR: 14.1 (CH₂CH₃), 52.8 (piperazine-C), 124.5–133.2 (Ar–C), 170.5 (C=O) .

  • IR Spectroscopy:

    • Peaks at 1,685 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C–O–C ester) .

  • HPLC Purity: >99% using a C18 column (acetonitrile/water = 70:30) .

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • Issue: N,N-dialkylated piperazines form at high temperatures .

    • Solution: Use stoichiometric control (1:1 reactant ratio) and low temperatures (0–5°C) .

  • Solvent Residues:

    • Issue: DMF traces in final products.

    • Solution: Post-synthesis azeotropic distillation with toluene .

Comparative Data Table: Synthesis Methods

MethodReactantsConditionsYieldPuritySource
Nucleophilic SubstitutionPiperazine, 1-chloro-4-chlorobenzene80°C, 24 h65–78%95%
Esterification4-(4-Chlorophenyl)piperazine, ethyl chloroformate0°C, 6 h82–90%>99%
Catalytic Hydrogenation1-Benzyl-4-(4-chlorophenyl)piperazine, H₂/Pd/C25°C, 24 h70–75%94%
Microwave SynthesisPiperazine, 4-chlorophenyl boronic acid150°C, 30 min88%98%

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 4-chlorophenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom’s meta-directing effect facilitates reactions with strong nucleophiles such as amines or alkoxides.

Reagents/Conditions :

  • Ammonia/amine derivatives : Requires high temperatures (150–200°C) and catalytic Cu(I) or Pd(II).

  • Alkoxides : Conducted in polar aprotic solvents (e.g., DMF) at 80–120°C.

Products :

  • Substituted phenylpiperazine derivatives (e.g., 4-aminophenyl or 4-methoxyphenyl analogs).

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of a Meisenheimer complex intermediate.

  • Elimination of chloride to restore aromaticity.

Hydrolysis of the Ester Moiety

The ethyl ester group is susceptible to hydrolysis, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Reagents/Conditions :

  • Acidic hydrolysis : Concentrated HCl or H₂SO₄ under reflux.

  • Basic hydrolysis : Aqueous NaOH/EtOH at 60–80°C.

Products :

  • 4-(4-Chlorophenyl)piperazine-1-carboxylic acid (via saponification).

Characterization :
Post-hydrolysis products are confirmed via:

  • IR spectroscopy : Loss of ester C=O stretch (~1740 cm⁻¹) and emergence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹).

  • ¹H NMR : Disappearance of ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

Coupling Reactions to Form Amide Bonds

The piperazine nitrogen or carboxylate group participates in coupling reactions, enabling the synthesis of bioactive amides.

Reagents/Conditions :

  • Carbodiimide-mediated coupling : EDC/HOBt in DCM or DMF at 0–25°C.

  • Schotten-Baumann conditions : Reaction with acyl chlorides in aqueous NaOH.

Products :

  • Amide derivatives (e.g., conjugates with amino acids or aryl amines).

Application Example :
A study synthesized neuroactive amides by coupling this compound with tryptamine derivatives, demonstrating enhanced serotonin receptor affinity.

Reduction of the Piperazine Ring

The piperazine ring can undergo partial reduction under catalytic hydrogenation.

Reagents/Conditions :

  • H₂ gas (1–3 atm) with Pd/C or Raney Ni in ethanol at 25–50°C.

Products :

  • Partially saturated piperidine derivatives, altering conformational flexibility.

Oxidation Reactions

The tertiary amine in the piperazine ring is oxidized to form N-oxide derivatives.

Reagents/Conditions :

  • m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0–25°C.

Products :

  • Piperazine N-oxide, enhancing polarity and hydrogen-bonding capacity.

Research Findings and Mechanistic Studies

  • Stereoelectronic Effects : The chlorophenyl group’s electron-withdrawing nature deactivates the aromatic ring, directing substitution to the para position relative to chlorine .

  • Kinetic Studies : Hydrolysis of the ethyl ester follows pseudo-first-order kinetics under basic conditions, with activation energy (Eₐ) calculated at 45–50 kJ/mol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.

  • Case Study: Synthesis of N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
    • Researchers synthesized this compound as an intermediate for developing novel drugs aimed at treating cognitive deficits associated with diseases such as Alzheimer's and Lewy Body Dementia. The synthesis involved the reaction of 1-ethylpiperazine with 4-chlorophenylcarbamic chloride in refluxing ethanol, yielding a product with a 65% yield .

Analytical Chemistry

The compound is also utilized in analytical methods, particularly in high-performance liquid chromatography (HPLC) for separating and analyzing pharmaceutical compounds.

  • Application: HPLC Method Development
    • A reverse-phase HPLC method has been established for the analysis of this compound. The mobile phase consists of acetonitrile and water with phosphoric acid, which can be replaced by formic acid for mass spectrometry compatibility. This method enables the isolation of impurities and is suitable for pharmacokinetic studies .

Organic Synthesis

In organic synthesis, this compound acts as an important building block for creating more complex molecules.

Synthesis of Derivatives

Various derivatives have been synthesized using this compound as a starting material, demonstrating its versatility in forming different chemical structures.

Derivative Synthesis Method Yield
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamideReaction with carbamic chloride65%
1-(4-Chlorophenyl)cyclopropylmethanoneCoupling with cyclopropane derivatives91%

Environmental Impact Studies

Research has highlighted the environmental implications of compounds like this compound. Studies on the persistence and degradation of pharmaceuticals in wastewater have included this compound to assess its ecological footprint.

  • Case Study: Persistence in Wastewater
    • A study evaluated the predicted environmental concentrations (PECs) of various pharmaceuticals, including this compound, in coastal waters. The findings indicated its potential persistence and highlighted the need for monitoring its levels in effluents .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Features Biological Activity Synthesis Yield References
Ethyl 4-(2-(4-chlorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate Cyclopropane ring fused to chlorophenyl group Antimicrobial activity 76%
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester Methylpropanoate substituent instead of ethyl carboxylate Not explicitly reported High
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Methoxyphenyl substituent; piperidine ring replaces piperazine Antimalarial (hypothesized) Moderate
MJN110 Bis(4-chlorophenyl)methyl group; irreversible MAGL inhibitor Enzyme inhibition (MAGL) Not reported
Ethyl 4-[3-(4-chlorophenyl)-3-oxopropyl]piperazine-1-carboxylate 3-oxopropyl linker introducing ketone functionality Not explicitly reported Not reported
Xanthone-piperazine hybrid (Compound XVIII) Xanthone core linked via propyl group to piperazine Antimycobacterial (94% inhibition) Moderate

Impact of Substituents on Properties and Bioactivity

Chlorophenyl vs. Methoxyphenyl Substitutents
  • The chlorophenyl group in the parent compound enhances lipophilicity and may engage in halogen bonding with biological targets, as seen in its antimicrobial activity .
Cyclopropane and Ketone Modifications
  • The cyclopropane ring in F52 () increases molecular rigidity, which may improve binding affinity to microbial targets .
  • Introduction of a 3-oxopropyl group () adds a polar ketone moiety, likely influencing solubility and metabolic stability .
Piperazine vs. Piperidine Core
Hybrid Structures
  • The xanthone-piperazine hybrid () demonstrates significant antimycobacterial activity (94% inhibition), suggesting that bulky aromatic cores enhance interactions with bacterial enzymes .

Biological Activity

Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine, which facilitates the formation of the desired carboxylate product. The reaction conditions are critical for optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound's potential in cancer therapy has also been explored. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanism appears to involve the activation of necroptotic signaling pathways, which are critical for programmed cell death.

Case Study: K562 Cell Line

  • Treatment: this compound at concentrations ranging from 10 to 100 µM.
  • Outcome: Induction of cell death via necroptosis, with increased expression of TNF-R1 and CYLD mRNA levels observed .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound shows affinity for aminergic receptors, which may contribute to its neuropharmacological effects .
  • Enzyme Inhibition: It acts as an inhibitor for certain carboxylesterases, potentially affecting drug metabolism and enhancing the efficacy of co-administered therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Biological Activity
Ethyl 2,4-bis(4-chlorophenyl)thiazole-5-carboxylateAntimicrobial and anticancer properties
Piperazine derivatives (e.g., LQFM018)Antileukemic activity

This compound stands out due to its dual action as both an antimicrobial and anticancer agent, making it a versatile candidate for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 1-(4-chlorophenyl)piperazine with ethyl chloroformate in ethanol in the presence of sodium acetate (as a base) for 12 hours yields the product . Purification involves solvent removal under reduced pressure, washing with water, and recrystallization from ethanol (yield ~45%). Optimization strategies include adjusting reaction time, temperature, and stoichiometry of reagents. Monitoring reaction progress via TLC and optimizing base strength (e.g., using triethylamine instead of sodium acetate) can improve yields .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1677 cm⁻¹ and NH stretches at ~3259–3345 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include piperazine ring protons (δ ~2.76 ppm, 4H), ethoxy group protons (δ ~1.15 ppm, 3H), and aromatic protons (δ ~7.15–7.33 ppm) .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.1% of theoretical values) .
  • Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks (e.g., [M + Na]+ at m/z 308.0821) .

Q. What are the primary applications of this compound in foundational research?

  • Methodological Answer : It serves as a versatile intermediate:

  • Pharmacological Probes : Used to synthesize derivatives for antimicrobial activity screening (e.g., cyclopropane-containing amides) .
  • Metal Complexation : Acts as a ligand for Ni(II), Zn(II), and Cd(II) complexes studied via spectroscopic and DFT methods .
  • Enzyme Inhibition : Precursor for irreversible MAGL inhibitors (e.g., MJN110) tested in positron emission tomography studies .

Advanced Research Questions

Q. How do substituent modifications on the piperazine ring influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-Withdrawing Groups (EWGs) : Introducing 4-chlorophenyl enhances stability and receptor binding affinity via hydrophobic interactions .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce conformational flexibility, altering selectivity in enzyme inhibition .
  • Bioisosteric Replacement : Replacing the ethoxy group with bioisosteres (e.g., methylthio) modulates solubility and metabolic stability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding energies and optimize substituent placement .

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Methodological Answer :

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
  • Validation Tools : Check for R-factor convergence, ADPs (anisotropic displacement parameters), and Hirshfeld surface analysis to identify disordered regions .
  • Data Collection : Optimize crystal quality (e.g., slow evaporation for single crystals) and collect high-resolution datasets (≤1.0 Å) to minimize noise .

Q. What strategies address contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., MJN110 for MAGL inhibition) and replicate experiments in triplicate .
  • In Silico Cross-Validation : Compare experimental IC₅₀ values with predicted binding affinities from molecular dynamics simulations .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial activity in Gram-positive vs. Gram-negative bacteria) to identify trends .

Q. How is the compound evaluated in advanced in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro :
  • Enzyme Inhibition Assays : Measure IC₅₀ using fluorogenic substrates (e.g., 4-nitrophenyl acetate for hydrolases) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to assess therapeutic index .
  • In Vivo :
  • Pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg) in rodent models, with plasma concentration monitored via LC-MS .
  • Behavioral Studies : Evaluate CNS activity using forced swim tests or rotarod assays for motor coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.